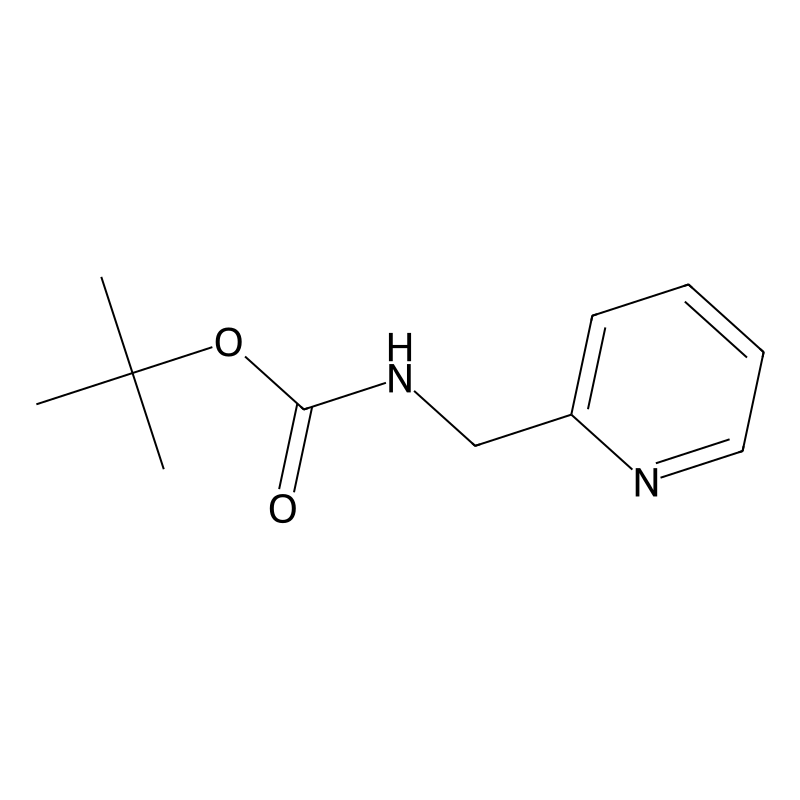

N-Boc-2-(aminomethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Building Block for Heterocyclic Compounds

N-Boc-2-(aminomethyl)pyridine serves as a valuable building block for the synthesis of various heterocyclic compounds, which are molecules containing atoms other than carbon in their rings. Its reactive amine group allows for further functionalization through various coupling reactions, enabling the creation of diverse complex molecules with potential applications in pharmaceuticals and materials science [, ].

Protecting Group Strategy

The presence of the Boc (tert-Butoxycarbonyl) protecting group in the molecule plays a crucial role in organic synthesis. This group shields the amine functionality from unwanted reactions while allowing for the manipulation of other parts of the molecule. The Boc group can be selectively removed under specific conditions, revealing the free amine for further reactions [, ].

Medicinal Chemistry:

- Exploration of Bioactive Molecules: N-Boc-2-(aminomethyl)pyridine can be used as a starting material for the synthesis of potential drug candidates. The pyridine ring and the amine group are common functional groups found in many biologically active molecules. By incorporating these functionalities and further modifying the structure, researchers can explore the potential of the resulting compounds for various therapeutic applications [, ].

Material Science:

- Development of Functional Polymers: The unique properties of N-Boc-2-(aminomethyl)pyridine, including its aromatic ring and amine group, can be utilized in the design and development of functional polymers. By incorporating this molecule into polymer chains, researchers can aim to create materials with specific properties, such as improved conductivity, adhesion, or self-assembly capabilities [, ].

N-Boc-2-(aminomethyl)pyridine is a chemical compound characterized by the presence of a pyridine ring substituted with an aminomethyl group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₁H₁₆N₂O₂, and it has a molecular weight of 208.26 g/mol. The compound is notable for its role in organic synthesis, particularly in the protection of amino groups during

- Deprotection Reactions: The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .

- Nucleophilic Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various electrophiles .

- Condensation Reactions: The compound can engage in condensation reactions with carbonyl compounds to form imines or amines, which are valuable intermediates in organic synthesis .

N-Boc-2-(aminomethyl)pyridine has been studied for its potential biological activities. Research indicates that derivatives of aminomethyl pyridines may exhibit antimicrobial and antiparasitic properties. For instance, related compounds have shown activity against various pathogens, making them candidates for drug development in treating infectious diseases . Furthermore, molecular docking studies suggest potential interactions with biological targets, indicating a role in medicinal chemistry .

The synthesis of N-Boc-2-(aminomethyl)pyridine typically involves several key steps:

- Starting Materials: Pyridine derivatives are used as starting materials.

- Amination: The introduction of the aminomethyl group can be achieved through reductive amination or direct amination methods.

- Boc Protection: The amino group is protected using tert-butoxycarbonyl anhydride or di-tert-butyl dicarbonate under basic conditions to yield the Boc-protected amine .

These methods allow for the selective protection of the amino group while maintaining the integrity of other functional groups.

N-Boc-2-(aminomethyl)pyridine serves multiple purposes in organic chemistry:

- Protecting Group: It is widely used as a protecting group for amino functionalities during multi-step synthetic processes.

- Intermediate in Synthesis: The compound acts as an intermediate in synthesizing more complex molecules, including pharmaceuticals and agrochemicals .

- Research Tool: It is utilized in research settings to study reaction mechanisms involving amino groups and pyridine derivatives.

Studies involving N-Boc-2-(aminomethyl)pyridine have focused on its interactions with biological targets through molecular docking techniques. These studies reveal potential binding affinities with enzymes and receptors, suggesting that this compound could be further explored for therapeutic applications. The interaction profiles indicate that modifications to the structure may enhance bioactivity and selectivity against specific targets .

Several compounds share structural similarities with N-Boc-2-(aminomethyl)pyridine. Below is a comparison highlighting their unique features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Boc-3-(aminomethyl)pyridine | Similar Boc protection; different position of amine | Potentially different reactivity due to sterics |

| N-Boc-2-(aminomethyl)aniline | Contains aniline instead of pyridine | Different electronic properties affecting reactivity |

| N-Boc-piperazine | Cyclic structure; contains two nitrogens | Enhanced basicity and solubility |

| N-Boc-2-amino-5-methylpyridine | Methyl substitution on pyridine ring | Altered steric hindrance impacting reactivity |

N-Boc-2-(aminomethyl)pyridine stands out due to its specific combination of functionalities that allows it to serve as both a protecting group and an active intermediate in various synthetic pathways.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant